3,4-Dichlorophenetole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-4-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQPWFQUTKAKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607267 | |
| Record name | 1,2-Dichloro-4-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17847-54-0 | |
| Record name | 1,2-Dichloro-4-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 3,4 Dichlorophenetole
The reactivity of 3,4-Dichlorophenetole is dictated by the interplay of its three substituents on the benzene (B151609) ring: two chlorine atoms and an ethoxy group. The chlorine atoms are deactivating, electron-withdrawing groups, while the ethoxy group is an activating, electron-donating group. This substitution pattern creates a nuanced reactivity profile for both electrophilic and nucleophilic attacks.
Aromatic Substitution Reactions of the Dichlorophenetole Core
Electrophilic Aromatic Substitution Pathways Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. chemistry.coach The rate and position of this substitution are controlled by the existing substituents. The ethoxy group (-OEt) is a strongly activating ortho-, para-director due to its ability to donate electron density into the ring through resonance. The chlorine atoms (-Cl) are deactivating due to their inductive electron withdrawal, yet they also direct incoming electrophiles to the ortho and para positions. youtube.com
In this compound, the directing effects of the substituents must be considered collectively. The ethoxy group strongly activates the positions ortho (position 2) and para (position 5) to it. The chlorine at position 3 directs to its ortho positions (2 and 4) and its para position (6, which is equivalent to 2). The chlorine at position 4 directs to its ortho positions (3 and 5).
The positions available for substitution are C2, C5, and C6.
Position 2: Ortho to the activating ethoxy group and ortho to the C3-chloro group.
Position 5: Para to the activating ethoxy group and ortho to the C4-chloro group.
Position 6: Ortho to the activating ethoxy group.
The activating effect of the ethoxy group is generally stronger than the deactivating effect of the halogens. Therefore, substitution is most likely to occur at the positions most strongly activated by the ethoxy group, which are positions 2, 5, and 6. Steric hindrance may influence the final product distribution, potentially favoring substitution at the less hindered C5 and C6 positions over the C2 position, which is flanked by two substituents. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Cl₂/FeCl₃). libretexts.org
Table 1: Analysis of Directing Effects for Electrophilic Substitution on this compound
| Substituent | Type | Directing Effect | Activated Positions |
|---|---|---|---|
| -OCH₂CH₃ (at C1) | Activating | Ortho, Para | 2, 5, 6 |
| -Cl (at C3) | Deactivating | Ortho, Para | 2, 5 |
Nucleophilic Aromatic Substitution Pathways Nucleophilic Aromatic Substitution (NAS) requires a significantly electron-deficient aromatic ring and a good leaving group. libretexts.org This is typically achieved by having one or more strong electron-withdrawing groups (like a nitro group, -NO₂) positioned ortho or para to the leaving group (often a halide). libretexts.orgquizlet.com
This compound itself is not a prime candidate for NAS because the electron-donating ethoxy group counteracts the electron-withdrawing effects of the chlorine atoms, making the ring less electron-poor. However, if the ring were modified with a strong electron-withdrawing group, NAS could be induced.
For instance, in the analogous compound 3,4-dichloronitrobenzene, reaction with a nucleophile like sodium methoxide (B1231860) (NaOCH₃) results in substitution of one of the chlorine atoms. quizlet.com The nitro group strongly withdraws electron density, stabilizing the negatively charged intermediate (a Meisenheimer complex). libretexts.org In this scenario, the chlorine at the para position to the nitro group is preferentially replaced over the meta chlorine because the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group, providing significant resonance stabilization. quizlet.com
Applying this principle, if this compound were nitrated at position 6 to form 1-ethoxy-2-nitro-4,5-dichlorobenzene, subsequent treatment with a nucleophile would likely lead to the substitution of the chlorine at position 4 (para to the nitro group).
Table 2: Hypothetical Nucleophilic Aromatic Substitution
| Reactant | Nucleophile | Conditions | Predicted Major Product | Rationale |
|---|
Oxidative Transformations of Dichlorophenetole
Auto-oxidation Processes in Ether ChemistryEthers are known to undergo slow oxidation in the presence of air and light, a process called auto-oxidation.libretexts.orgbritannica.comThis reaction proceeds via a free-radical chain mechanism and results in the formation of dangerously explosive hydroperoxides and peroxides.jove.comThe process is initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, as this position is activated.jove.com
For this compound, the reaction would proceed as follows:
Initiation: An initiator (like a radical formed by light) abstracts a hydrogen atom from the methylene (B1212753) (-CH₂-) group of the ethoxy substituent, forming a carbon-centered radical.
Propagation:
This carbon radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical.
The peroxyl radical then abstracts a hydrogen atom from another molecule of this compound to form a hydroperoxide and a new carbon-centered radical, continuing the chain reaction. jove.com
Termination: The reaction terminates when two radicals combine.
The primary product of this process would be 1-(3,4-dichlorophenoxy)ethyl hydroperoxide.
Table 3: Mechanism of Ether Auto-oxidation
| Step | Description |
|---|---|
| Initiation | A hydrogen atom is abstracted from the carbon adjacent to the ether oxygen to form a radical. |
| Propagation | The carbon radical reacts with O₂ to form a peroxyl radical, which then forms a hydroperoxide and a new carbon radical. jove.com |
| Termination | Two radical species combine to form a stable, non-radical product. |
Advanced Oxidation Processes for Dichlorophenetole DegradationAdvanced Oxidation Processes (AOPs) are environmental remediation technologies designed to mineralize persistent organic pollutants. These methods rely on the in-situ generation of highly reactive species, most notably the hydroxyl radical (•OH).elsevier.comChlorinated aromatic compounds, such as dichlorophenols, are known targets for AOPs.nih.govnih.gov
The degradation of this compound via AOPs would involve the non-selective attack of hydroxyl radicals on the aromatic ring. This can lead to:
Hydroxylation: Addition of -OH groups to the aromatic ring.
Ring Opening: Cleavage of the benzene ring to form aliphatic intermediates.
Mineralization: Complete degradation to carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻).
One common AOP is the use of Fenton's reagent, a solution of ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂), which generates hydroxyl radicals. nih.gov The degradation of related compounds like 3,4-dichlorophenol (B42033) has been successfully demonstrated using such methods. nih.gov
Reductive Dehalogenation Mechanisms
Reductive dehalogenation is a chemical transformation that involves the replacement of a halogen atom with a hydrogen atom. This is a key reaction in the detoxification of halogenated aromatic compounds. For aryl halides, the reactivity order is typically I > Br > Cl, making the cleavage of the C-Cl bond the most challenging. nih.gov
Several methods can achieve the reductive dehalogenation of aryl chlorides:
Catalytic Hydrogenation: This widely used method employs a transition metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. organic-chemistry.org The hydrogen source can be H₂ gas or a transfer agent like sodium formate (B1220265) or isopropanol. organic-chemistry.org The mechanism involves the oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by reaction with a hydride source and reductive elimination to yield the dehalogenated arene and regenerate the catalyst. acs.org
Microbial Dehalogenation: Certain anaerobic microorganisms can use chlorinated compounds as electron acceptors in a process known as dehalorespiration. nih.gov For example, Desulfomonile tiedjei has been shown to reductively dehalogenate chlorophenols. nih.gov While specific studies on this compound are scarce, it is plausible that microbial systems capable of dechlorinating dichlorobenzenes or dichlorophenols could also transform it.
Table 4: Selected Methods for Reductive Dehalogenation of Aryl Chlorides
| Method | Catalyst/Reagent | Hydrogen Source | Key Features |
|---|---|---|---|
| Catalytic Transfer Hydrodehalogenation | Palladium on Carbon (Pd/C) | Sodium Formate (HCO₂Na) | Efficient under mild conditions; high functional group tolerance. nih.gov |
| Ru(II)-catalyzed Dehalogenation | Ruthenium(II) complex | 2-Propanol | Applicable to a variety of aromatic halides. organic-chemistry.org |
Photochemical Transformation Pathways
No specific studies on the photochemical transformation pathways of this compound were identified. Research on related compounds like 2,4-dichlorophenol (B122985) shows that degradation can be influenced by factors such as the presence of Fe(III)-carboxylate complexes and the wavelength of irradiation. However, the specific products and quantum yields for this compound are unknown.
Thermal Degradation Products and Mechanisms
There is a lack of available data regarding the thermal degradation products and mechanisms of this compound. While studies on other chlorinated and aromatic compounds exist, the unique structure of this compound necessitates specific research to determine its behavior under thermal stress. For instance, the thermal decomposition of 3,4-dichlorophenol is noted to emit toxic vapors of hydrogen chloride, but the decomposition products of this compound have not been characterized.
Further research and experimental analysis are required to elucidate the chemical reactivity and transformation mechanisms of this compound.
Environmental Behavior and Fate of 3,4 Dichlorophenetole and Analogous Chlorinated Ethers
Environmental Distribution and Partitioning Dynamics
The movement and partitioning of a chemical within the environment are governed by its intrinsic physicochemical properties, such as water solubility, vapor pressure, and its affinity for organic carbon. These properties dictate how a compound like 3,4-Dichlorophenetole is distributed among air, water, soil, and sediment compartments.
Volatilization, the process by which a substance transitions from a liquid or solid phase to a gaseous phase, is a key mechanism for the environmental distribution of many organic compounds. oup.com For chemicals in water, this process is largely governed by the Henry's Law constant, which relates the partial pressure of a chemical in the gas phase to its concentration in the aqueous phase. henrys-law.orgtestbook.com Generally, chlorinated solvents and ethers tend to be present in the atmosphere, indicating that volatilization is a significant environmental pathway. researchgate.net
While direct experimental data for this compound is limited, its behavior can be inferred from its calculated properties and comparison with analogous compounds like dichlorophenols. This compound has a calculated octanol-water partition coefficient (log K_ow) of approximately 3.75, suggesting it is significantly hydrophobic. epa.gov Its structural analogue, 3,4-dichlorophenol (B42033), has a lower log K_ow of 3.33 and an estimated Henry's Law constant of 4.77 x 10⁻⁷ atm-m³/mole. nih.gov This value suggests that 3,4-dichlorophenol is expected to volatilize from water surfaces, with an estimated half-life of 98 days from a model river. nih.gov Another analogue, 2,5-dichlorophenol, has an estimated Henry's Law constant of 6.03 x 10⁻⁶ atm-m³/mole, also indicating that it is expected to volatilize from water. epa.gov
Given that the ether linkage in this compound makes it less polar and likely less water-soluble than its phenol (B47542) counterparts, its Henry's Law constant is expected to be higher, favoring partitioning into the air. Therefore, volatilization from both water surfaces and moist soil is likely an important environmental fate process for this compound. oup.comresearchgate.net
Adsorption to soil and sediment particles is a critical process that affects the mobility, bioavailability, and persistence of organic chemicals in the environment. dntb.gov.ua This process is primarily influenced by the chemical's hydrophobicity, commonly measured by the octanol-water partition coefficient (K_ow), and the organic carbon content of the environmental matrix. wiley.com The soil organic carbon-water (B12546825) partition coefficient (K_oc) is used to quantify a chemical's tendency to sorb to soil or sediment organic matter. epa.govladwp.com
For this compound, the calculated log K_ow of approximately 3.75 suggests a strong tendency to partition from water into organic phases like soil organic matter. epa.gov In comparison, the log K_ow for 2,4-dichlorophenol (B122985) and 3,4-dichlorophenol are 3.08 and 3.33, respectively. nih.govfishersci.pt The estimated K_oc for 3,4-dichlorophenol is 860, which suggests it has low mobility in soil. nih.gov Given the higher log K_ow of this compound, its K_oc value is expected to be higher, indicating that it will adsorb strongly to soil and sediments, particularly those with high organic matter content. d-nb.info Studies on analogous compounds like 3,4-dichloroaniline (B118046) have confirmed that sorption correlates best with soil organic matter content. d-nb.info This strong adsorption reduces the compound's mobility in soil, decreasing its potential to leach into groundwater but increasing its persistence in the soil matrix.
| Compound | Log K_ow (Octanol-Water Partition Coefficient) | Water Solubility | Henry's Law Constant (atm-m³/mole) | Estimated Soil Adsorption (K_oc) |
|---|---|---|---|---|
| This compound | 3.75 (Calculated) epa.gov | 2.07 x 10⁻⁴ mol/L (Calculated) epa.gov | Data not available | High (Inferred from high Log K_ow) |
| 3,4-Dichlorophenol | 3.33 nih.gov | <1 g/L chemsrc.com | 4.77 x 10⁻⁷ (Estimated) nih.gov | 860 (Estimated) nih.gov |
| 2,4-Dichlorophenol | 3.08 fishersci.pt | 4.5 g/L fishersci.pt | Data not available | Low to Moderate nih.gov |
| 2,3-Dichlorophenol | 2.84 nih.gov | Data not available | 3.46 x 10⁻⁶ (Estimated) nih.gov | 426 (Measured) nih.gov |
Biogeochemical Transformations in Diverse Ecosystems
The ultimate environmental fate of many organic pollutants is determined by biogeochemical transformation processes, primarily driven by microbial activity. For chlorinated aromatic ethers, key transformation pathways include the cleavage of the ether bond and the dechlorination of the aromatic ring.
Microorganisms have evolved diverse enzymatic machinery to break down complex organic molecules. The degradation of a compound like this compound likely involves a sequence of reactions catalyzed by different enzymes, and the specific pathway can depend on the prevailing environmental conditions, particularly the availability of oxygen.
Under aerobic conditions , the presence of oxygen allows microorganisms to use powerful oxygenase enzymes to initiate the breakdown of aromatic compounds. nih.govfrontiersin.org For aromatic ethers like phenetole (B1680304) (an analogue of this compound), aerobic degradation can be initiated by oxidation at the Cα position of the ethyl group, leading to the formation of intermediates like 2-ethoxyphenol. nih.govresearchgate.net Another potential aerobic pathway is the attack on the aromatic ring by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the ring, leading to the formation of a chlorinated catechol derivative. dntb.gov.uafrontiersin.org This di-hydroxylated intermediate then undergoes ring cleavage, eventually leading to mineralization. frontiersin.org
Under anaerobic conditions , which are common in sediments and submerged soils, a different set of microbial processes occurs. nih.gov For chlorinated aromatic compounds, reductive dechlorination is a key transformation process. ladwp.com In this process, microorganisms use the chlorinated compound as a terminal electron acceptor in a type of respiration called organohalide respiration, replacing a chlorine atom with a hydrogen atom. asm.org This process is critical because it can reduce the toxicity of the compound and make it more susceptible to further degradation. chemsrc.com
The ether bond can also be cleaved under anaerobic conditions. Studies with anaerobic bacteria such as Acetobacterium and Pelobacter species have demonstrated the ability to cleave ether linkages. asm.orgresearchgate.net For example, the bacterium Holophaga foetida is capable of the complete degradation of phenyl methyl ethers, which involves both demethylation (an ether cleavage) and degradation of the aromatic ring. birmingham.ac.uk The anaerobic degradation of this compound would likely involve an initial reductive dechlorination of the aromatic ring followed by, or concurrent with, cleavage of the ether bond to yield dichlorophenol or chlorophenol intermediates, which can be further degraded.
The biodegradation of recalcitrant compounds like chlorinated ethers is rarely accomplished by a single microbial species but rather by the synergistic action of a complex microbial community. The success of bioremediation often depends on having a community with the appropriate metabolic capabilities. asm.org
The ability of a microbial community to degrade a specific pollutant can be significantly enhanced through adaptation or acclimation, where exposure to the compound selects for and enriches the population of microorganisms capable of its transformation. For instance, sludge acclimated to specific chlorophenol isomers has been shown to develop enhanced and specific degradation capabilities. nih.gov Sludge acclimated to 3-chlorophenol (B135607) could degrade 3,4-dichlorophenol, whereas unacclimated sludge could not. nih.gov
Specific groups of anaerobic bacteria, such as Dehalococcoides, Dehalobacter, and Desulfitobacterium, are known to be key players in the reductive dechlorination of chlorinated aromatic compounds. asm.org Similarly, bacteria from genera such as Sphingomonas, Rhodococcus, and Acinetobacter have been identified as being proficient in cleaving ether bonds. nih.govasm.orgnih.gov The complete mineralization of this compound would likely require a consortium of bacteria possessing both ether-cleaving enzymes (etherases) and dehalogenases. The presence of other organic compounds could also influence degradation through processes like co-metabolism, where the enzymes produced to degrade one compound fortuitously transform another.
| Process | Conditions | Key Reactions/Enzymes | Relevant Microbial Genera | Reference |
|---|---|---|---|---|
| Reductive Dechlorination | Anaerobic | Removal of Cl, replacement with H; Organohalide Respiration | Dehalococcoides, Dehalobacter, Desulfitobacterium | asm.org |
| Aerobic Ether Cleavage | Aerobic | Oxidation at Cα of the ether linkage; Dioxygenase attack on the ring | Rhodococcus, Pseudomonas, Sphingomonas | nih.govasm.org |
| Anaerobic Ether Cleavage | Anaerobic | Demethylation/Dealkylation | Holophaga, Acetobacterium, Pelobacter | asm.orgbirmingham.ac.uk |
| Aromatic Ring Cleavage | Aerobic | Catechol Dioxygenases (ortho- or meta-cleavage) | Pseudomonas, Candida | frontiersin.orgnih.gov |
| Aromatic Ring Degradation | Anaerobic | Benzoyl-CoA pathway; Ring reduction | Thauera, Azoarcus | nih.gov |
Abiotic Degradation Processes in Natural Waters
The transformation and eventual fate of this compound and similar chlorinated ethers in aquatic environments are governed by abiotic degradation processes, which occur without the intervention of microorganisms. These processes primarily include photolysis, photoreduction, and hydrolysis. The persistence of these compounds is largely dependent on their susceptibility to these chemical reactions under natural conditions.
Photolysis and Photoreduction Mechanisms
Photolysis, the degradation of a compound by light, is a significant pathway for the transformation of aromatic compounds in sunlit surface waters. For compounds analogous to this compound, such as chlorophenols, this process is well-documented.
3,4-Dichlorophenol, a structurally similar compound, absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov Upon irradiation with UV light at wavelengths above 280 nm in water, it undergoes degradation to produce intermediates like 4-chlororesorcinol (B43231). nih.gov This occurs through the replacement of a chlorine atom with a hydroxyl group. nih.gov As a class of chemicals, phenols are known to be susceptible to photo-oxidation in natural waters through reactions with photochemically produced species like peroxy and hydroxyl radicals. nih.gov
For this compound, the dichlorinated benzene (B151609) ring acts as the primary chromophore, absorbing environmental UV radiation. The degradation can proceed through several mechanisms:
Direct Photolysis : Absorption of photons can lead to the cleavage of the carbon-chlorine (C-Cl) bond, a process known as reductive dechlorination.
Indirect Photolysis : Naturally occurring substances in water, such as humic acids, can absorb sunlight and transfer the energy to the pollutant molecule, or generate reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen) that subsequently attack the compound. The vapor-phase reaction of the analogous 3,4-dichlorophenol with hydroxyl radicals is estimated to have a half-life of about two days in the atmosphere. nih.gov
The table below summarizes key findings on the photolysis of related compounds.
| Compound | Conditions | Key Findings | Reference |
| 3,4-Dichlorophenol | UV irradiation (>280 nm) in water | Undergoes direct photolysis, producing 4-chlororesorcinol. | nih.gov |
| 3,4-Dichlorophenol (vapor-phase) | Reaction with hydroxyl radicals | Estimated atmospheric half-life of approximately 2 days. | nih.gov |
| Phenols (general class) | Sunlit natural water | Susceptible to photo-oxidation by peroxy and hydroxyl radicals. | nih.gov |
Hydrolysis Pathways
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis under environmental conditions (typically pH 5-9) depends on the presence of hydrolyzable functional groups.
Aryl halides, like the chloro-substituents on the benzene ring, are generally resistant to hydrolysis under typical environmental conditions. Similarly, the hydroxyl group of chlorophenols does not undergo hydrolysis. nih.gov However, the ether linkage (C-O-C) in this compound could potentially be a site for hydrolysis. Aryl ethers are generally stable, but the cleavage of the ether bond can occur, typically under more extreme conditions of temperature and pressure or in the presence of strong acids, which are not common in most natural waters. Therefore, the direct hydrolysis of the ether bond in this compound is expected to be a very slow process in the natural environment and likely a minor degradation pathway compared to photolysis.
Influence of Environmental Parameters on Transformation Rates
The rates at which this compound and its analogs transform in the environment are not constant. They are significantly influenced by various physical and chemical parameters of the ecosystem, including pH, the presence of organic matter, and metal contaminants.
pH Effects on Speciation and Degradation
The pH of the water can have a profound effect on the degradation rates of organic pollutants. unl.pt For ionizable compounds like chlorophenols, pH dictates the degree of dissociation. Chlorophenols are weakly acidic and exist in equilibrium between their neutral (phenolic) and anionic (phenolate) forms, with the latter being more soluble in water. unl.pt
While this compound, as an ether, is not an ionizable compound and its chemical structure does not change with pH, the rates of certain degradation reactions can still be pH-dependent.
Advanced Oxidation Processes : The degradation of the related 2,4-dichlorophenol (2,4-DCP) by ozonation is significantly more effective at higher pH values (e.g., pH 12). This is because the decomposition of ozone is catalyzed by hydroxide (B78521) ions, leading to the generation of highly reactive hydroxyl radicals which are potent oxidizing agents.
Acid/Base Catalyzed Hydrolysis : Although slow, any hydrolysis of the ether linkage could be subject to acid or base catalysis, meaning rates might increase at the extremes of the environmental pH range.
Microbial Degradation : For the analogous 2,4-D, degradation by Pseudomonas cepacia was found to be optimal at acidic pH but could also be inhibited at very low pH due to the release of chloride and the limited buffering capacity of the medium.
| Parameter | Effect on Chlorophenol Degradation | Relevance to this compound | Reference |
| High pH (e.g., 12) | Enhances ozonation-based degradation of 2,4-DCP. | Indirectly affects degradation by promoting the formation of hydroxyl radicals from oxidants like ozone. | |
| Acidic pH | Optimal for microbial degradation of 2,4-D by certain bacteria. | While an abiotic process, it highlights how pH can control the dominant degradation pathways in an environment. |
Role of Organic Matter and Metal Contaminants
Natural organic matter (NOM), such as humic and fulvic acids, and metal contaminants can significantly alter the fate of chlorinated ethers in water.
Sorption : Organic pollutants can sorb to suspended particles and sediment, which is a process heavily influenced by the organic matter content of the soil or sediment. nih.gov This partitioning can reduce the concentration of the compound available in the water column for degradation, but it can also concentrate the pollutant in benthic zones.
Photosensitization : Humic substances are effective photosensitizers. They absorb sunlight and produce reactive species that can degrade pollutants that may not be able to absorb sunlight directly.
Catalysis by Metal Ions : The presence of certain metal ions can catalyze degradation. For instance, aqueous solutions of Fenton's reagent (Fe²⁺ + H₂O₂) are effective in decomposing chlorophenols, including 3,4-dichlorophenol. nih.gov The process is enhanced by increasing the concentration of Fe²⁺ and hydrogen peroxide. nih.gov Conversely, the presence of Fe³⁺ alone with hydrogen peroxide shows no effect on degradation. nih.gov
Formation of Secondary Metabolites and By-products in Environmental Degradation
The degradation of a parent compound like this compound leads to the formation of various transformation products, or metabolites, which may have their own toxicological and environmental profiles.
The degradation pathways for analogous chlorophenols provide insight into potential by-products.
Photolytic Products : The photolysis of 3,4-dichlorophenol in water is known to yield 4-chlororesorcinol via hydroxylation and dechlorination. nih.gov
Oxidative Degradation Products : The degradation of 2,4-DCP by fungi involves an initial hydroxylation step to form catecholic derivatives, which are then subject to ring-cleavage. mdpi.com
Herbicide Degradation : The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) can degrade to form 2,4-dichlorophenol (2,4-DCP) as a metabolite.
For this compound, degradation could proceed through several routes, leading to different by-products:
Ether Cleavage : The primary transformation could be the cleavage of the ether bond, which would yield 3,4-dichlorophenol and ethanol. The 3,4-dichlorophenol would then be subject to further degradation as described above.
Dechlorination : Reductive dechlorination could occur, leading to the formation of monochlorophenetoles and eventually phenetole.
Hydroxylation : Attack by hydroxyl radicals could add another -OH group to the aromatic ring, forming hydroxylated dichlorophenetole isomers.
Ring Cleavage : Following initial hydroxylation, the aromatic ring can be cleaved, leading to the formation of smaller, aliphatic acids. For example, the degradation of 2,4-DCP by some fungi can lead to 2-hydroxymuconic acid. mdpi.com
The specific by-products formed will depend heavily on the dominant degradation process (e.g., photolysis vs. oxidation) and the specific environmental conditions.
| Parent Compound | Degradation Process | Identified By-product(s) | Reference |
| 3,4-Dichlorophenol | Photolysis | 4-Chlororesorcinol | nih.gov |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Microbial Degradation | 2,4-Dichlorophenol | |
| 2,4-Dichlorophenol | Fungal Degradation | Catecholic derivatives, 2-Hydroxymuconic acid | mdpi.com |
Analytical Methodologies for Detection and Quantification of 3,4 Dichlorophenetole in Complex Matrices
Chromatographic Techniques for Separation and Analysis
Chromatography is a powerful laboratory technique for the separation of a mixture's components. For a compound like 3,4-Dichlorophenetole, both GC and HPLC offer viable pathways for analysis, each with distinct advantages. GC is well-suited for volatile and thermally stable compounds, while HPLC is versatile for a wider range of polarities and volatilities.
Gas chromatography is a premier technique for separating and analyzing compounds that can be vaporized without decomposition. Given its structural characteristics as a chlorinated phenetole (B1680304), this compound is amenable to GC analysis. The choice of detector is critical for achieving the desired sensitivity and selectivity.
A typical GC analysis for chlorinated aromatic compounds would involve a fused silica (B1680970) capillary column. A common stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane, provides good separation for a wide range of semi-volatile organic compounds.
| Parameter | Example Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5MS or equivalent) |
| Injector Temp. | 250 - 275 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, Constant Flow (~1.2 mL/min) |
| Oven Program | Initial 60°C, ramp at 8-10°C/min to 300°C, hold for 5-10 min |
| Detector | ECD or Mass Spectrometer (MS) |
Table 1: Illustrative Gas Chromatography (GC) parameters for the analysis of chlorinated aromatic compounds, adaptable for this compound.
The Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds, particularly those containing halogens, such as chlorine. core.ac.ukbarbau.ca The two chlorine atoms on the aromatic ring of this compound make it an excellent candidate for highly sensitive detection by GC-ECD. core.ac.uk This detector operates by emitting beta particles (electrons) from a radioactive source (typically Nickel-63), which ionize the carrier gas and produce a steady current. When an electrophilic compound passes through the detector, it captures some of the electrons, causing a decrease in the current that is measured as a peak.
For the analysis of halogenated pesticides and chlorination byproducts, GC-ECD is a standard and robust technique. epa.gov While specific application notes for this compound are not prevalent, the methodology established for other dichlorinated aromatic compounds, such as dichlorophenols or PCBs, would be directly applicable. The high selectivity of the ECD minimizes interference from non-halogenated matrix components, making it ideal for trace analysis in complex samples like soil or water extracts. nih.gov
Derivatization in GC is a process where a chemical group is added to an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. acs.org A common strategy for analyzing phenols is to convert their acidic hydroxyl (-OH) group into an ether or ester. acs.org
The formation of pentafluorobenzyl (PFB) ether derivatives is a widely used technique for the analysis of phenols. thermofisher.com This is achieved by reacting the phenol (B47542) with pentafluorobenzyl bromide (PFBBr). The resulting PFB ether is highly responsive to electron-capture detection due to the five fluorine atoms. thermofisher.com
However, it is critical to note that this derivatization strategy is not directly applicable to this compound. this compound is an ether (specifically, an ethyl ether) and does not possess the reactive hydroxyl group necessary for the reaction with PFBBr.
For a derivatization strategy to be applied to an ether like this compound, a preliminary chemical reaction to cleave the ether bond would be necessary. wikipedia.org For analytical purposes, this could involve a reaction with a strong acid like hydrobromic acid or a reagent like acetyl bromide to convert the phenetole back into 3,4-dichlorophenol (B42033). acs.orgusda.gov This newly formed phenol could then be derivatized with PFBBr for enhanced GC-ECD detection. This multi-step process, known as derivatization followed by reductive cleavage (DFRC), adds complexity but could be employed if extreme sensitivity is required. usda.gov
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is complementary to GC. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile. This compound, as a semi-polar aromatic compound, can be readily analyzed by reversed-phase HPLC.
In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov
| Parameter | Example Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 - 40 °C |
| Detector | UV (e.g., at 220 nm or 280 nm) |
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) parameters for the analysis of aromatic compounds, adaptable for this compound.
The presence of the dichlorinated benzene (B151609) ring in this compound makes it an excellent chromophore, meaning it absorbs ultraviolet (UV) light. nih.gov Therefore, HPLC coupled with a UV detector is a straightforward and robust method for its quantification. wiley.com The detector measures the absorbance of the column effluent at a specific wavelength as the analyte elutes, generating a signal proportional to its concentration. The selection of the detection wavelength is based on the compound's UV spectrum to maximize sensitivity. For chlorinated aromatic compounds, wavelengths in the range of 220-240 nm or around 280 nm are often effective. nih.gov This method is widely used for the analysis of phenolic compounds and their derivatives in water and other matrices. nih.govwiley.com
Pre-column derivatization in HPLC is a technique used to chemically modify the analyte before it is injected into the column. nih.gov This is typically done to improve separation, but more often it is to enhance detection, especially when using fluorescence or UV-Vis detectors for compounds that are not naturally fluorescent or have a weak chromophore. epa.govebi.ac.uk
Common derivatization reagents for HPLC target specific functional groups, such as amines or hydroxyls. nih.gov For example, dansyl chloride or 4-nitrobenzoyl chloride are used to tag phenols or amines to make them more detectable.
As with GC derivatization, these common pre-column derivatization strategies are not directly applicable to this compound because it lacks a reactive functional group like a hydroxyl or amine. The molecule is already UV-active. While derivatization could theoretically be used to introduce a fluorescent tag for even lower detection limits, it would first require a chemical reaction to cleave the stable ether bond to generate a reactive phenol. wikipedia.org This would add significant complexity to the sample preparation process and is generally unnecessary unless extremely low detection limits are required that cannot be achieved by other means, such as HPLC-mass spectrometry (HPLC-MS).
High-Performance Liquid Chromatography (HPLC) Techniques
Spectroscopic and Spectrometric Characterization Methods
The accurate identification and quantification of this compound in various matrices rely on sophisticated analytical techniques. Spectroscopic and spectrometric methods are fundamental to this process, providing detailed information on the compound's molecular weight, structure, and functional groups.
Mass Spectrometry (MS) Applications in Dichlorophenetole Analysis
Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for the detection of chlorinated compounds. For compounds like this compound, which can be considered a derivatized form of 3,4-dichlorophenol, GC-MS is a common analytical approach. epa.govjasco-global.com The derivatization of phenols into their ether forms (anisoles or phenetoles) improves their volatility and chromatographic behavior for GC analysis. epa.gov
In GC-MS analysis, the electron ionization (EI) source is frequently used. thermofisher.com The resulting mass spectrum for this compound would be expected to show a molecular ion peak and characteristic isotopic patterns due to the two chlorine atoms. Fragmentation patterns provide structural confirmation. For related dichlorophenols, the molecular ion (M+), ions corresponding to the loss of chlorine ([M-Cl]+), and other fragments are typically observed. nih.gov A similar fragmentation logic would apply to the phenetole derivative.
For enhanced sensitivity and selectivity, especially in complex environmental samples, tandem mass spectrometry (MS/MS) with a triple quadrupole instrument is employed. thermofisher.comunl.pt Techniques like Multiple Reaction Monitoring (MRM) significantly improve the signal-to-noise ratio, allowing for detection at very low levels. jasco-global.comunl.pt For chlorophenols, transitions from the precursor ion [M-H]⁻ to specific product ions are often monitored in negative ion mode using atmospheric pressure chemical ionization (APCI). jasco-global.comunl.pt
Table 1: Expected GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |
|---|---|---|
| 190/192/194 | [M]⁺ (Molecular Ion) | Confirms molecular weight and shows characteristic Cl2 isotopic pattern. |
| 161/163 | [M - C2H5]⁺ | Loss of the ethyl group from the ether linkage. |
| 126/128 | [M - C2H5O - Cl]⁺ | Subsequent loss of a chlorine atom. |
| 99 | [C6H3O]⁺ | Benzene ring with oxygen after loss of chlorine atoms. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Transformation Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound and its potential transformation products. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the aromatic protons and the protons of the ethyl group. The aromatic region would show a distinct splitting pattern for the three protons on the dichlorinated ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.
¹³C NMR spectroscopy complements the proton data by showing distinct signals for each unique carbon atom in the molecule, including the two carbons of the ethyl group and the six carbons of the aromatic ring. chemicalbook.com The chemical shifts are influenced by the electronegative chlorine and oxygen substituents.
When studying transformation products, such as those formed through degradation or metabolic processes, NMR is crucial for identifying structural changes. For example, dechlorination, hydroxylation, or cleavage of the ether bond would result in predictable changes in the NMR spectra, allowing for the precise identification of the new structures. nih.gov Quantitative NMR (qNMR) can also be employed to determine the concentration of the parent compound and its transformation products by integrating peak areas relative to an internal standard. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic | ~6.8-7.4 | Multiplets (d, dd) |
| ¹H | -OCH₂- | ~4.0 | Quartet (q) |
| ¹H | -CH₃ | ~1.4 | Triplet (t) |
| ¹³C | C-O | ~157 | Singlet |
| ¹³C | C-Cl | ~132, 130 | Singlets |
| ¹³C | Aromatic CH | ~114-123 | Singlets |
| ¹³C | -OCH₂- | ~64 | Singlet |
| ¹³C | -CH₃ | ~15 | Singlet |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. archive.org For this compound, the IR spectrum would be characterized by specific absorption bands that confirm its structure. chemicalbook.com
Key identifying features in the IR spectrum include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the ethyl group, observed just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of peaks in the 1600-1450 cm⁻¹ region.
C-O-C ether stretching: A strong, characteristic band, typically in the 1250-1050 cm⁻¹ region. This distinguishes it from its precursor, 3,4-dichlorophenol, which would show a strong, broad O-H stretch around 3200-3600 cm⁻¹. nih.govchemicalbook.com
C-Cl stretching: Found in the fingerprint region, typically between 800-600 cm⁻¹.
IR analysis is particularly useful for monitoring chemical reactions and transformations, such as the conversion of 3,4-dichlorophenol to this compound, where the disappearance of the O-H band and the appearance of the C-O-C ether band can be easily tracked. lookchem.com
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | Stretching | Aromatic C-H |
| 2980-2850 | Stretching | Aliphatic C-H (ethyl group) |
| 1580-1450 | Stretching | Aromatic C=C |
| 1260-1200 | Asymmetric Stretching | Aryl-Alkyl Ether (C-O-C) |
| 1050-1020 | Symmetric Stretching | Aryl-Alkyl Ether (C-O-C) |
| 850-750 | Stretching | C-Cl |
Sample Preparation and Extraction Techniques for Environmental and Chemical Samples
The analysis of this compound in complex matrices such as soil, water, or industrial effluent requires meticulous sample preparation. organomation.com The primary goals of this step are to isolate the analyte from interfering matrix components, concentrate it to a level suitable for detection, and transfer it into a solvent compatible with the analytical instrument. epa.govorganomation.com
Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples. jasco-global.comacademicjournals.org The sample is passed through a solid sorbent cartridge that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate organic solvent. For chlorophenols and related compounds, C18 or polymeric sorbents are commonly employed. jasco-global.comacademicjournals.org The eluate can then be concentrated and analyzed, often by LC-MS/MS or GC-MS. epa.gov
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. unl.ptup.ac.za The fiber can be exposed directly to a liquid sample or to the headspace above it. After an equilibrium period, the fiber is retracted and inserted directly into the injection port of a GC for thermal desorption and analysis. This method is valued for its simplicity, speed, and reduction in solvent use. unl.pt
Liquid-Liquid Extraction (LLE): A traditional method where the analyte is partitioned from an aqueous sample into an immiscible organic solvent (e.g., dichloromethane (B109758) or hexane). While effective, LLE is often labor-intensive and requires large volumes of organic solvents.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis in food, has been adapted for various organic pollutants in different matrices. It involves an initial extraction with a solvent like acetonitrile, followed by a partitioning step using salts, and a cleanup step (dispersive SPE) with sorbents to remove interferences. nih.gov
The choice of extraction method depends on the sample matrix, the required detection limits, and the physicochemical properties of this compound. mdpi.com
Method Validation and Quality Control in Dichlorophenetole Analysis
To ensure that analytical results are reliable, accurate, and reproducible, the entire analytical method must be rigorously validated. epa.gov Method validation is a requirement for compliance with regulatory guidelines and for laboratory accreditation. epa.govmtech.edu Key quality control (QC) and validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a sample. It is assessed by analyzing a series of standards at different concentrations and is typically confirmed by a high coefficient of determination (R²) for the calibration curve, often >0.99. thermofisher.comnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. academicjournals.orgnih.gov For trace analysis of related chlorophenols using sensitive techniques like GC-MS/MS, LOQs in the low ng/L (µg/kg) range can be achieved. thermofisher.comnih.gov
Accuracy: The closeness of the measured value to the true value. It is typically determined through recovery studies, where a sample is spiked with a known amount of the analyte and the percentage recovered is calculated. Acceptable recovery is often in the range of 70-120%. thermofisher.comnih.gov
Precision: The degree of agreement among a series of measurements. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of replicate measurements. Repeatability (intra-day precision) and reproducibility (inter-day or inter-laboratory precision) are assessed. RSD values are often required to be below 15-20%. jasco-global.comacademicjournals.org
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is particularly important in complex matrices and is often achieved through high-resolution chromatography and selective MS detection (e.g., MRM). unl.pt
Matrix Effects: The influence of co-extracted sample components on the analytical signal. These effects can cause signal suppression or enhancement and are often evaluated by comparing the response of a standard in solvent to that of a standard spiked into a blank sample extract. nih.gov
Internal standards and surrogates are used in QC to monitor and correct for variations in sample preparation and instrument response. epa.gov
Table 4: Typical Method Validation Parameters for Analysis of Related Chlorinated Compounds
| Parameter | Typical Acceptance Criteria/Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | thermofisher.comnih.gov |
| LOQ | 0.1 - 5.0 µg/L (water); 1.0 - 10 µg/kg (solid) | epa.govnih.gov |
| Accuracy (% Recovery) | 70 - 120% | thermofisher.comnih.gov |
| Precision (% RSD) | < 15% | jasco-global.comnih.gov |
Theoretical and Computational Investigations of 3,4 Dichlorophenetole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule, which in turn govern its stability, reactivity, and interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 3,4-Dichlorophenetole, DFT calculations can determine its optimized molecular geometry, electronic distribution, and various reactivity descriptors. While specific DFT studies on this compound are not widely published, data from analogous compounds like halogenated anisoles and dichlorophenols offer valuable insights. nih.govnih.gov
DFT calculations, often employing methods like B3LYP, are used to model molecular structures and energies. d-nb.info For halogenated aromatic ethers, geometrical optimization is a primary step to find the most stable conformation. nih.gov The presence of the ethoxy group and chlorine atoms on the benzene (B151609) ring in this compound dictates its electronic landscape. The chlorine atoms act as electron-withdrawing groups, while the ethoxy group is electron-donating, creating a complex distribution of electron density across the molecule.
Key parameters derived from DFT calculations include the total energy, dipole moment, and electrostatic potential, which are crucial for understanding intermolecular interactions. For instance, studies on the related 3,4-dichlorophenol (B42033) have utilized DFT to understand its role in chemical reactions, demonstrating how electrostatic interactions can be critical for its reactivity. nih.gov
| Parameter | Description | Illustrative Value |
| Total Energy | The total electronic energy of the molecule in its ground state. | Varies with basis set |
| Dipole Moment | A measure of the molecule's overall polarity. | ~2-3 Debye |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | ~ -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -0.5 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical stability. | ~ 6.0 eV |
| Ionization Potential | The energy required to remove an electron. | ~ 8.0 eV |
| Electron Affinity | The energy released when an electron is added. | ~ 0.8 eV |
These parameters collectively help in predicting how this compound will interact with other chemical species, including biological macromolecules and environmental matrices.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. solubilityofthings.com The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for understanding chemical reactivity. bhu.ac.in
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. In this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the ethoxy group, which are the most electron-rich regions. The energy of the HOMO is related to the ionization potential and indicates the molecule's susceptibility to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital can accept electrons. The LUMO is likely distributed across the aromatic ring, influenced by the electron-withdrawing chlorine atoms. Its energy level relates to the electron affinity and the molecule's ability to react with nucleophiles. researchgate.net
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org
Analysis of the molecular orbital shapes and energies for this compound would reveal sites susceptible to electrophilic or nucleophilic attack, providing a basis for predicting its chemical behavior in various reactions. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. mdpi.comarxiv.org For this compound, MD simulations can provide detailed insights into its conformational flexibility and its non-covalent interactions with surrounding molecules or surfaces.
The primary conformational freedom in this compound lies in the rotation around the C-O bond of the ethoxy group. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial as the molecule's conformation can significantly affect its ability to bind to biological receptors or adsorb to environmental particles.
Furthermore, MD simulations can model the behavior of this compound in different environments, such as in an aqueous solution or interacting with a lipid bilayer. mdpi.com These simulations can reveal:
Solvation dynamics: How water molecules arrange around the solute and the energetic favorability of solvation.
Binding interactions: The specific interactions (e.g., hydrophobic, van der Waals) that would govern its binding to a protein or enzyme active site. mdpi.com
Aggregation behavior: The tendency of molecules to cluster together in a given medium. schrodinger.com
While specific MD studies on this compound are not prominent, the methodology has been extensively applied to similar aromatic compounds to understand their dynamic behavior and interactions, which serves as a framework for future studies. schrodinger.comnih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogous Compounds
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netunlp.edu.ar These models are invaluable for predicting the characteristics of untested chemicals like this compound based on data from structurally similar compounds.
Numerous QSAR/QSPR studies have been conducted on classes of compounds analogous to this compound, such as halogenated benzenes, phenols, and ethers. nih.govnih.govencyclopedia.pub These models use a variety of molecular descriptors, which are numerical values derived from the chemical structure.
Table 2: Common Descriptors Used in QSAR/QSPR Models for Halogenated Aromatic Compounds
| Descriptor Type | Examples | Property Predicted | Reference |
| Electronic | Dipole moment, HOMO/LUMO energies, Electrophilicity index (ω), Electrostatic potentials (Vmin, Vs,max) | Toxicity, Depuration rates, Physicochemical properties | nih.govnih.govnih.gov |
| Topological | Connectivity indices, Molecular path counts | Acute toxicity | researchgate.net |
| Hydrophobic | n-octanol/water partition coefficient (logKow) | Aqueous solubility, Vapor pressure | nih.gov |
| Steric/Geometrical | Molecular volume (Vmc), Surface area | Physicochemical properties | nih.gov |
For example, a QSPR study on 134 halogenated anisoles successfully established linear relationships between structural descriptors and properties like vapor pressure, n-octanol/water partition coefficient, and aqueous solubility. nih.gov The models showed that quantities derived from electrostatic potential, along with molecular volume and HOMO energy, could effectively predict these properties. nih.gov Similarly, QSAR models for chlorinated benzene derivatives have identified molecular dipolar momentum and the electronic properties of substituents as being positively correlated with olfactory mucosal toxicity. nih.gov By applying such validated models, it would be possible to estimate the biological activity and key environmental properties of this compound with a reasonable degree of confidence.
Computational Prediction of Degradation Pathways and Products
Computational chemistry can be employed to predict the likely degradation pathways of this compound in the environment, whether through biotic (microbial) or abiotic (e.g., photolysis) processes. Understanding these pathways is critical for assessing its persistence and the potential formation of more toxic byproducts.
Based on studies of analogous compounds, several degradation routes can be computationally explored:
Ether Cleavage: A primary degradation step for phenetoles and other aromatic ethers is the cleavage of the ether bond. researchgate.net This can occur via O-dealkylation, potentially yielding 3,4-dichlorophenol and acetaldehyde. The reaction mechanism and its energy barrier can be modeled to predict its likelihood. researchgate.net
Hydroxylation: Aerobic degradation pathways for chlorinated aromatic compounds often begin with hydroxylation of the benzene ring, catalyzed by monooxygenase or dioxygenase enzymes. mdpi.org This would lead to the formation of chlorinated catechols.
Reductive Dechlorination: Under anaerobic conditions, the sequential removal of chlorine atoms (reductive dechlorination) is a common pathway for chlorinated aromatics. mdpi.orgnih.gov For this compound, this could lead to the formation of monochlorophenetoles and ultimately phenetole (B1680304).
Ring Cleavage: Following hydroxylation to form catechols, the aromatic ring can be cleaved by dioxygenase enzymes, breaking down the aromatic structure into aliphatic acids that can enter central metabolic pathways. mdpi.org
Photodegradation: Computational models can also simulate photodegradation, which involves the absorption of UV light. For chlorinated aromatics, this can lead to the homolytic cleavage of the carbon-chlorine bond, initiating a radical chain reaction or yielding chlorinated phenolic compounds. vulcanchem.com
By calculating the reaction energies and activation barriers for these potential steps, a probable degradation network can be constructed, identifying the most likely intermediates and final products. Studies on the degradation of 2,4-dichlorophenol (B122985) (2,4-DCP) and other chlorophenols have shown that degradation is often initiated by hydroxylation or dechlorination, leading to intermediates that are subsequently mineralized. nih.govmdpi.comnih.gov
Emerging Research Directions and Potential Applications Non Clinical/non Safety of 3,4 Dichlorophenetole
Role of Halogenated Ethers in Material Science
Halogenated ethers, the class of compounds to which 3,4-Dichlorophenetole belongs, are recognized for their significant contributions to material science. The presence of halogen atoms, such as chlorine, can impart desirable properties to polymers and other materials. wikipedia.org
One of the most established roles for halogenated ethers is in enhancing the fire resistance of materials. wikipedia.org Chlorinated ethers can function as flame retardants by releasing chlorine radicals upon heating, which interfere with the chemical reactions of combustion. wikipedia.org This property is crucial in the development of safer polymers and coatings for electronics, construction, and textiles.
Furthermore, halogenation is a key strategy for modifying the electronic and photophysical properties of organic molecules. Research into chlorinated bridged ethers has demonstrated that the strategic placement of chlorine atoms can tune the fluorescence and emission behavior of the compounds. This opens up possibilities for their use in advanced optical materials, such as those required for organic light-emitting diodes (OLEDs) or specialized sensors. The introduction of polar carbon-halogen bonds can optimize the energy levels within π-conjugated systems, a critical factor in the design of organic semiconductors and materials for high-efficiency solar cells. Halogenated ethers are also used in the synthesis of polymers like ion-exchange resins. researchgate.net
| Application Area | Function of Halogenated Ether | Relevant Properties |
|---|---|---|
| Flame Retardants | Interrupts combustion process via radical release. wikipedia.org | Thermal stability, release of halogen radicals. wikipedia.org |
| Advanced Polymers | Serves as a monomer or additive to enhance properties. | Chemical inertness, heat resistance. |
| Organic Electronics | Component of organic semiconductors or solar cells. | Tunable energy levels, polarity. |
| Ion-Exchange Resins | Used in the preparation of modified polystyrene resins. researchgate.net | Reactivity for functionalization. |
Intermediates in Advanced Chemical Synthesis
This compound and its structural relatives are valuable as intermediates in organic synthesis. The term "intermediate" refers to a molecule that is formed from reactants and reacts further to produce the desired final product. The specific arrangement of the dichloro-substituted benzene (B151609) ring and the ethyl ether group in this compound makes it a versatile building block for constructing more complex molecules. vulcanchem.comgoogle.com
The synthesis of this compound itself typically starts from precursors like 3,4-dichlorophenol (B42033) or 1,2-dichloro-4-nitrobenzene. These precursors are readily available, making the subsequent synthesis of dichlorophenetole and its derivatives feasible for various applications. For instance, related dichlorinated phenyl compounds, such as 3,4-dichlorophenyl isocyanate, are used in the industrial preparation of other chemicals. wikipedia.org
The reactivity of the aromatic ring can be directed by the existing chloro and ether groups, allowing for further chemical modifications to produce a wide array of substances. A patent for the production of alkyl aryl ethers specifically mentions the preparation of 3,5-dichlorophenetole (an isomer of this compound) from 1,3,5-trichlorobenzene, highlighting the industrial relevance of these synthesis routes. google.com These ethers are explicitly described as intermediates in organic synthesis. google.com
| Compound | CAS Number | Role in Synthesis |
|---|---|---|
| 3,4-Dichlorophenol | 95-77-2 | Direct precursor to this compound. nih.gov |
| 3,4-Dichlorophenyl isocyanate | 102-36-3 | A related intermediate for preparing compounds like triclocarban. wikipedia.org |
| 1,3,5-Trichlorobenzene | 108-70-3 | Starting material for the synthesis of dichlorophenetole isomers. google.com |
Exploration in Agrochemical or Industrial Formulations (Non-Biocidal Focus)
While many chlorinated phenols have found use as biocides (substances intended to destroy harmful organisms), there is growing interest in the non-biocidal applications of their derivatives like this compound in agrochemical and industrial contexts. researchgate.netchalmers.se A non-biocidal application focuses on functions other than killing or controlling pests, such as improving the physical properties of a formulation or acting as a plant growth regulator.
In industrial settings, the chemical stability and specific physical properties of halogenated aromatic compounds make them candidates for use as dielectric fluids or heat-transfer agents. Ethers, in general, are known to be used in heat transfer agents. researchgate.net The high boiling point and thermal stability conferred by the dichlorinated phenyl group could make this compound suitable for such high-temperature applications where chemical inertness is required.
In the agrochemical sector, intermediates based on dichlorinated ether structures are used to synthesize plant protection agents. While many such agents are herbicidal or pesticidal, the underlying chemical scaffolds can also be used to develop compounds with other functions, such as plant growth regulators that might influence crop yield or stress resistance without a primary biocidal effect. The development of microencapsulation techniques for agricultural chemicals also offers a potential role for compounds like this compound as a component of the shell material or as a solvent within the capsule, helping to control the release of an active ingredient. chalmers.se
Future Research Avenues in Dichlorophenetole Chemistry
The unique combination of functional groups in this compound presents several promising avenues for future research. The insights gained from related halogenated compounds suggest clear paths for exploration.
A significant area of future research lies in the field of supramolecular chemistry and crystal engineering. The chlorine atoms on the phenetole (B1680304) ring are capable of forming "halogen bonds," a type of non-covalent interaction similar to hydrogen bonds. Exploring how this compound forms these bonds could lead to the design of new crystalline materials with precisely controlled architectures and properties, such as novel liquid crystals or porous organic frameworks for gas storage.
Another promising direction is the synthesis and characterization of new polymers. Using this compound as a monomer or a modifying agent could lead to the development of high-performance polymers with enhanced thermal stability, flame retardancy, and specific optical or electronic properties. researchgate.net Research could focus on creating energetic polyethers for propellants or developing advanced polymers for medical applications, such as surgical grafts, leveraging the chemical inertness of halogenated compounds. researchgate.net
Finally, its role as a synthetic intermediate will continue to be a primary driver of research. Future work will likely involve using this compound as a starting block to build more elaborate molecules for evaluation in various fields, from materials science to the development of new, non-biocidal agrochemicals.
Q & A
What methodologies are recommended for optimizing the synthesis of 3,4-Dichlorophenetole to ensure high yield and purity?
To optimize synthesis, researchers should focus on reaction conditions (e.g., temperature, solvent polarity) and catalyst selection. For example, halogenation of phenol derivatives using controlled electrophilic substitution (e.g., with Cl2 or SO2Cl2) under inert atmospheres can minimize side reactions. Advanced purification techniques like column chromatography or recrystallization are critical for isolating high-purity products . Analytical validation via NMR and HPLC ensures structural fidelity and purity (>95% by HPLC) .
How can researchers resolve contradictions in toxicological data for this compound across studies?
Contradictions often arise from variability in experimental models (e.g., in vitro vs. in vivo) or exposure concentrations. A robust approach involves:
- Systematic literature screening : Prioritize studies with rigorous controls, validated assays (e.g., OECD guidelines), and reproducible endpoints .
- Meta-analysis : Pool data from peer-reviewed sources using statistical tools to identify trends (e.g., dose-response relationships) while accounting for outliers .
- Mechanistic studies : Investigate molecular pathways (e.g., oxidative stress biomarkers) to reconcile discrepancies between acute and chronic toxicity .
What advanced analytical techniques are suitable for quantifying this compound in environmental matrices?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile derivatives; use electron ionization (EI) for fragmentation patterns matching reference libraries .
- High-Performance Liquid Chromatography (HPLC) : Employ C18 columns with UV detection (λ = 280 nm) for aqueous samples. Method validation should include spike-recovery tests (≥80% recovery) .
- Isotopic Dilution : Deuterated analogs (e.g., this compound-d3) improve quantification accuracy in complex matrices like soil or biological fluids .
How should this compound be stored to prevent degradation during long-term experiments?
- Temperature : Store at 2–8°C in amber glass vials to minimize photodegradation .
- Desiccants : Use silica gel to mitigate hydrolysis in humid environments.
- Stability Monitoring : Regular HPLC analysis (every 3–6 months) checks for decomposition products like 3,4-dichlorophenol, which may form under acidic conditions .
What ecological risk assessment frameworks are applicable to this compound?
- Persistency-Bioaccumulation-Toxicity (PBT) Profiling : Calculate log Kow (octanol-water partition coefficient) to predict bioaccumulation potential. Experimental values for chlorophenols suggest log Kow ≈ 3.5–4.0, indicating moderate bioaccumulation .
- Microcosm Studies : Simulate environmental fate using soil/water systems to assess biodegradation rates and metabolite formation .
- QSAR Modeling : Predictive toxicology tools (e.g., ECOSAR) estimate ecotoxicity endpoints (e.g., LC50 for aquatic species) when empirical data are scarce .
What strategies ensure compliance with data-sharing mandates while protecting sensitive research data?
- De-identification : Remove metadata linking to human subjects or proprietary methods.
- Controlled Access : Use repositories like Zenodo or EPA’s CompTox Dashboard with tiered access permissions .
- Documentation : Provide detailed protocols (e.g., synthesis routes, analytical parameters) to enable replication without disclosing proprietary details .
How can researchers design experiments to evaluate the metabolic pathways of this compound in mammalian systems?
- In Vitro Models : Use hepatic microsomes (e.g., rat S9 fractions) to identify phase I metabolites (e.g., hydroxylation, dechlorination) .
- Stable Isotope Tracing : Incubate with <sup>13</sup>C-labeled analogs to track metabolite formation via LC-HRMS .
- CYP Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to elucidate enzymatic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
